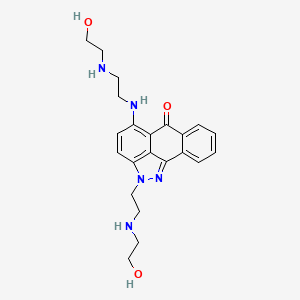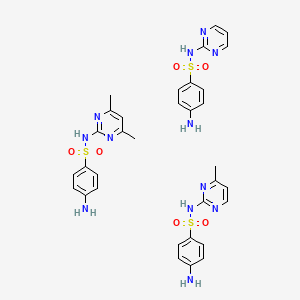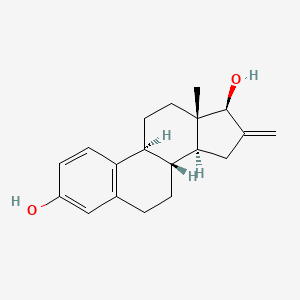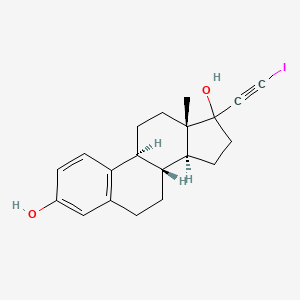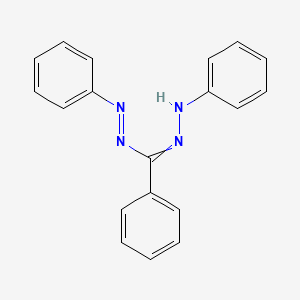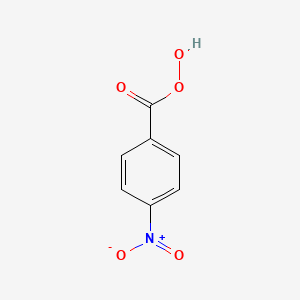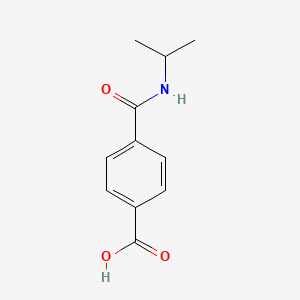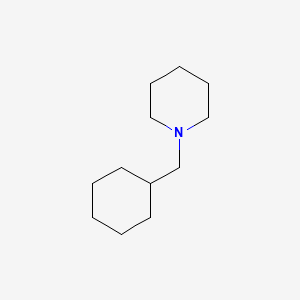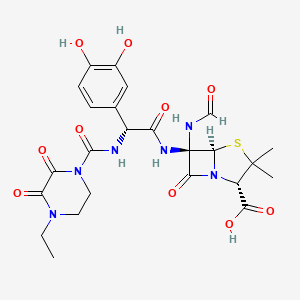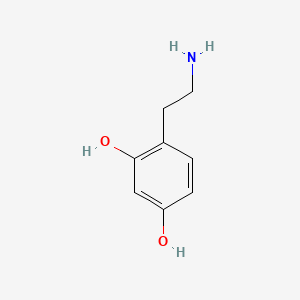
4-(2-Aminoethyl)benzene-1,3-diol
Overview
Description
“4-(2-Aminoethyl)benzene-1,3-diol” is also known as Dopamine . It’s a catecholamine neurotransmitter present in a wide variety of animals, including both vertebrates and invertebrates . Dopamine has many functions in the brain, including important roles in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Synthesis Analysis
Dopamine is synthesized in a multi-step process . It begins with the amino acid tyrosine. Tyrosine is converted into DOPA by the enzyme tyrosine hydroxylase, a rate-limiting step. Then, DOPA is converted into dopamine by the enzyme DOPA decarboxylase .Molecular Structure Analysis
The molecular formula of Dopamine is C8H11NO2 . It has a catechol nucleus and an aminoethyl side chain, which classifies it as a catecholamine .Chemical Reactions Analysis
Dopamine plays a significant role in the cardiovascular system and renal function . It’s also involved in several pathways in the brain, including those related to movement, cognition, pleasure, and hormonal regulation . In terms of chemical reactions, dopamine can be oxidized to form melanin and can be methylated to form normetanephrine .Physical And Chemical Properties Analysis
Dopamine is a derivative of the amino acid tyrosine and has a catechol nucleus . It’s a monoamine neurotransmitter, meaning it contains one amino group that is connected to an aromatic ring by a two-carbon chain .Scientific Research Applications
Antibacterial and Antifungal Activity
Some new compounds derived from 4-(2-Aminoethyl)benzene-1,3-diol have shown promising antibacterial and antifungal activity against tested microorganisms, as studied by Narayana et al. (2006) (Narayana et al., 2006).
Cytotoxic Activity Against Cancer
Karpińka et al. (2011) have developed a one-pot synthesis of new biologically active 4-(1H-benzimidazol-2-yl)benzene-l,3-diols. These compounds exhibited significant cytotoxicity against various human cancer cell lines, including rectal, bladder, lung, and breast cancer (Karpińka et al., 2011).
Fluorescent Sensor for Dopamine
A study by Khattar and Mathur (2013) introduced a new ligand and its Cu(II) complex as a fluorescent sensor for 4-(2-aminoethyl)benzene-1,2-diol. This sensor was selective and effective in detecting this compound over other aromatic amines and phenols (Khattar & Mathur, 2013).
Complexation with Metal Ions
Kaushik, Bharadwaj, and Jaiswal (2022) developed spectrophotometric methods for determining the complexation of 4-(2-Aminoethyl)benzene-1,3-diol with metal ions, particularly in the pharmaceutical field. They studied the stability constant of these complexes, contributing to the understanding of drug-metal ion interactions (Kaushik et al., 2022).
Solvent Effects on Molecular Aggregation
Matwijczuk et al. (2016) conducted spectroscopic studies to understand the effects of solvent on the molecular aggregation of compounds derived from 4-(2-Aminoethyl)benzene-1,3-diol. Their findings provided insights into the aggregation processes and how they are influenced by solvent types (Matwijczuk et al., 2016).
Fungicidal Activities
Research on anti-2,4-bis(X-phenyl)pentane-2,4-diols, which contain a 1,3-diol moiety similar to 4-(2-Aminoethyl)benzene-1,3-diol, revealed interesting fungicidal activities. These compounds were evaluated against several fungal species, providing a basis for potential antifungal applications (Jiao et al., 2012).
Inhibition Mechanism Against Urease
A study by Xiao Zhu-ping (2012) identified 4-(4-Hydroxyphenethyl)benzene-1,2-diol as a competitive inhibitor of urease, suggesting its potential application in the treatment of gastritis and peptic ulcer due to its ability to inhibit Helicobacter Pylori urease (Xiao Zhu-ping, 2012).
Safety And Hazards
Future Directions
Dopamine plays a crucial role in various bodily functions and systems, and abnormalities in its function are associated with several neurological and psychiatric disorders . Therefore, future research will likely continue to focus on understanding the precise roles of dopamine in these systems and disorders, and how to target the dopamine system for therapeutic benefit .
properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFGSZVXJZMYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942559 | |
| Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)benzene-1,3-diol | |
CAS RN |
2039-62-5 | |
| Record name | 2,4-Dihydroxyphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



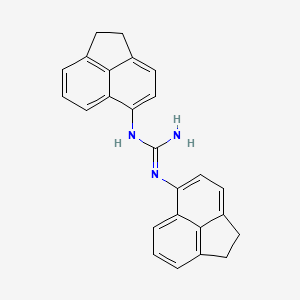
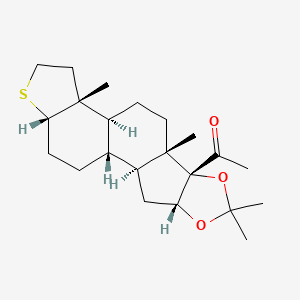
![[(3S,5S,8R,9S,10S,13R,17R)-5-(4-benzoylbenzoyl)oxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-benzoylbenzoate](/img/structure/B1222613.png)
